![molecular formula C9H10N4 B3085266 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine CAS No. 1152940-07-2](/img/structure/B3085266.png)
1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine
Overview
Description
“1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine” is a chemical compound. It’s related to “1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester” which has the empirical formula C15H20BN3O2 . The CAS Number for this compound is 864754-21-2 .
Molecular Structure Analysis
The molecular structure of related compounds has been determined by single-crystal X-ray diffraction analysis . The crystalline structure is marked by the presence of various types of π-interactions .
Scientific Research Applications
Catalytic Properties
One significant application of pyrazolylamine derivatives, related to 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine, is in catalysis. For instance, pyrazolylamine ligands have been used to synthesize nickel complexes that catalyze the oligomerization or polymerization of ethylene. These reactions produce varying products based on the co-catalyst and solvent used, demonstrating the versatility of these complexes in catalysis (Obuah et al., 2014).
Fluorescent Sensors
Compounds with a structure similar to this compound have been explored as fluorescent sensors. A notable example is a compound acting as a sensor for the fluorescence detection of small inorganic cations like lithium and calcium in polar solvents, leveraging the electron transfer mechanism within the molecule (Mac et al., 2010).
Synthesis of Heterocyclic Compounds
The structural motif of this compound is foundational in synthesizing various heterocyclic compounds. For example, it has been used in the synthesis of novel oxazolidinone antibacterial candidates through a series of reactions that demonstrate its utility in generating complex molecular structures efficiently (Yang et al., 2014).
Domino Reactions
This compound's derivatives participate in domino reactions, creating highly functionalized heterocycles. Such reactions involve the formation of multiple bonds, leading to the creation of complex structures in a single operation, showcasing the compound's versatility in synthetic chemistry (Gunasekaran et al., 2014).
Anticancer Research
Derivatives of this compound have been explored as potential anticancer agents. For example, pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Alam et al., 2018).
Mechanism of Action
Target of Action
The compound 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis . The downstream effects of this disruption can include the death of cancer cells and the inhibition of tumor growth .
Result of Action
The compound has been found to exhibit significant cytotoxic activities against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These results suggest that the compound could potentially be effective in the treatment of certain types of cancer.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFPBSVHCXXCJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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